molecular formula C11H10O2 B3049898 3,4-Dihydronaphthalene-2-carboxylic acid CAS No. 22440-38-6

3,4-Dihydronaphthalene-2-carboxylic acid

Cat. No.: B3049898
CAS No.: 22440-38-6
M. Wt: 174.2 g/mol
InChI Key: DQLKBRLDGQHWCJ-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydronaphthalene-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of arylidene cyclopropanes with diethyl malonate in the presence of manganese(III) acetate. This reaction proceeds via the β-scission of the cyclopropane ring, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed:

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Dihydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the enzyme 5α-reductase, which is involved in the conversion of testosterone to dihydrotestosterone. The compound mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity .

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Another partially hydrogenated naphthalene derivative.

    Tetrahydronaphthalene: A fully hydrogenated naphthalene derivative.

    Naphthalene-2-carboxylic acid: The fully aromatic counterpart of 3,4-dihydronaphthalene-2-carboxylic acid.

Uniqueness: this compound is unique due to its partially hydrogenated structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic or fully hydrogenated counterparts. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3,4-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKBRLDGQHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342475
Record name 3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22440-38-6
Record name 3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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